molecular formula C7H6FIO2S B13668931 Ethyl 5-fluoro-4-iodothiophene-2-carboxylate

Ethyl 5-fluoro-4-iodothiophene-2-carboxylate

Cat. No.: B13668931
M. Wt: 300.09 g/mol
InChI Key: IUORURHMZSGYAT-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-4-iodothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of fluorine and iodine substituents on the thiophene ring, as well as an ethyl ester group at the 2-position. These structural features make it a valuable intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-fluoro-4-iodothiophene-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-4-iodothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while Suzuki-Miyaura coupling with phenylboronic acid would produce a biaryl compound .

Scientific Research Applications

Ethyl 5-fluoro-4-iodothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-4-iodothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The fluorine and iodine substituents can influence the compound’s binding affinity and selectivity, while the ethyl ester group can affect its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both fluorine and iodine substituents on the thiophene ring, which can significantly impact its chemical reactivity and biological activity. The combination of these substituents with the ethyl ester group makes it a versatile intermediate for various synthetic and research applications .

Properties

Molecular Formula

C7H6FIO2S

Molecular Weight

300.09 g/mol

IUPAC Name

ethyl 5-fluoro-4-iodothiophene-2-carboxylate

InChI

InChI=1S/C7H6FIO2S/c1-2-11-7(10)5-3-4(9)6(8)12-5/h3H,2H2,1H3

InChI Key

IUORURHMZSGYAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)F)I

Origin of Product

United States

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